molecular formula C10H13NO4 B14490442 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane CAS No. 65675-88-9

2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane

Cat. No.: B14490442
CAS No.: 65675-88-9
M. Wt: 211.21 g/mol
InChI Key: KKYGJSGAIJITMB-UHFFFAOYSA-N
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Description

2-(5-Nitrobicyclo[221]hept-2-en-7-yl)-1,3-dioxolane is a complex organic compound featuring a bicyclic structure with a nitro group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane typically involves the reaction of 5-nitrobicyclo[2.2.1]hept-2-ene with a dioxolane derivative under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dioxolane compounds .

Scientific Research Applications

2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The nitro group and dioxolane ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane.

    7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one: A related compound with different substituents on the bicyclic structure.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another similar compound with a nitrile group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

65675-88-9

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(5-nitro-7-bicyclo[2.2.1]hept-2-enyl)-1,3-dioxolane

InChI

InChI=1S/C10H13NO4/c12-11(13)8-5-6-1-2-7(8)9(6)10-14-3-4-15-10/h1-2,6-10H,3-5H2

InChI Key

KKYGJSGAIJITMB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2C3CC(C2C=C3)[N+](=O)[O-]

Origin of Product

United States

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